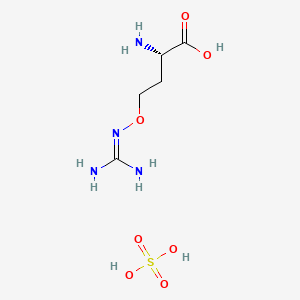
L-Canavanine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Canavanine sulfate: is a naturally occurring non-protein amino acid found in many leguminous plants, including jack bean and lucerne (alfalfa). It is a structural analogue of the amino acid arginine and possesses toxic properties in both animal and plant systems. This compound is known for its ability to be incorporated into proteins by arginyl-tRNA synthetase, leading to the formation of dysfunctional proteins .
科学研究应用
L-Canavanine 硫酸盐在科学研究中有着广泛的应用,包括:
化学:
生物学:
医学:
工业:
作用机制
L-Canavanine 硫酸盐通过被掺入蛋白质中代替精氨酸来发挥作用。这种掺入是由精氨酰-tRNA 合成酶促进的,导致形成异常的 canavanyl 蛋白。 这些功能失调的蛋白质会破坏正常的细胞功能,并可能导致各种毒性作用 . 此外,L-Canavanine 硫酸盐作为诱导型一氧化氮合酶的选择性抑制剂,干扰一氧化氮的产生 .
生化分析
Biochemical Properties
L-Canavanine sulfate is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . This arginine structural analogue plays a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to inhibit cellular function in a diverse living system . It disrupts polyamine metabolism and formation of reactive nitrogen species including nitric oxide .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into proteins in place of arginine, leading to the formation of non-functional proteins . This results in disruption of the tertiary and/or quaternary interactions essential for establishing the requisite three-dimensional conformation of a given protein .
Temporal Effects in Laboratory Settings
Its impact on protein structure and function suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not fully documented, its toxic properties suggest potential adverse effects at high doses .
Metabolic Pathways
This compound is involved in the disruption of polyamine metabolism . It likely interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its ability to be incorporated into proteins suggests it may interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its incorporation into proteins. Its effects on protein function suggest it may be directed to specific compartments or organelles where these proteins are active .
准备方法
合成路线和反应条件: L-Canavanine 硫酸盐可以从 L-Canavaninosuccinic 酸合成。 L-Canavanine 硫酸盐的生物合成途径涉及 L-Canavaninosuccinic 酸在 Krebs-Henseleit 鸟氨酸-尿素循环中转化为 L-Canavanine 和富马酸 .
工业生产方法: L-Canavanine 硫酸盐通常从豆科植物(如刀豆和紫花苜蓿)的种子中分离出来。 对种子进行加工以提取该化合物,然后进行纯化以获得 L-Canavanine 硫酸盐 .
化学反应分析
反应类型: L-Canavanine 硫酸盐会经历各种化学反应,包括:
常见试剂和条件:
主要形成的产物:
活性氮物种: L-Canavanine 硫酸盐的氧化导致活性氮物种的形成.
无功能蛋白质: 精氨酸被 L-Canavanine 硫酸盐取代导致功能失调的蛋白质的形成.
相似化合物的比较
L-Canavanine 硫酸盐因其高毒性和破坏蛋白质合成的能力而独一无二。类似的化合物包括:
L-Homoarginine: 另一种在某些 Lathyrus 种类中合成的精氨酸类似物,以其毒性而闻名.
L-Canaline: 一种类似于鸟氨酸的化合物,也存在于豆科植物中,以其杀虫特性而闻名.
属性
CAS 编号 |
2219-31-0 |
|---|---|
分子式 |
C5H14N4O7S |
分子量 |
274.26 g/mol |
IUPAC 名称 |
[(1S)-1-carboxy-3-(diaminomethylideneamino)oxypropyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)/t3-;/m0./s1 |
InChI 键 |
MVIPJKVMOKFIEV-DFWYDOINSA-N |
SMILES |
C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |
手性 SMILES |
C(CON=C(N)N)[C@@H](C(=O)O)[NH3+].OS(=O)(=O)[O-] |
规范 SMILES |
C(CON=C(N)N)C(C(=O)O)[NH3+].OS(=O)(=O)[O-] |
外观 |
Solid powder |
颜色/形态 |
Crystals from absolute alcohol |
熔点 |
184 °C MP: 172 °C |
Key on ui other cas no. |
2219-31-0 |
物理描述 |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Very soluble in water Insoluble in alcohol, ether, benzene |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AI3-52581, Canavanine sulfate, L-Canavanine sulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



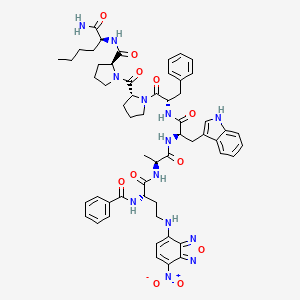

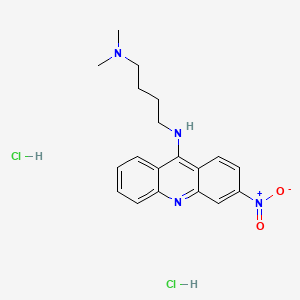
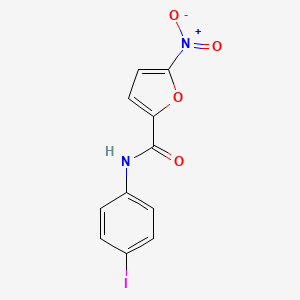
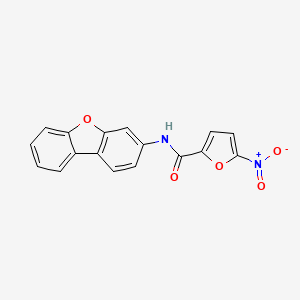
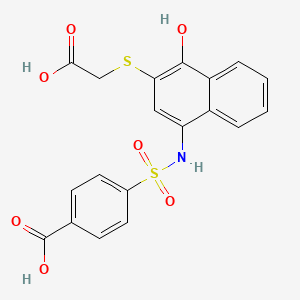

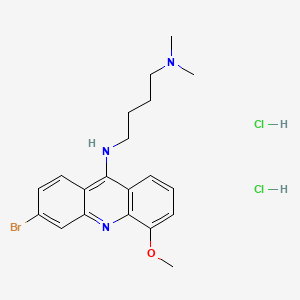
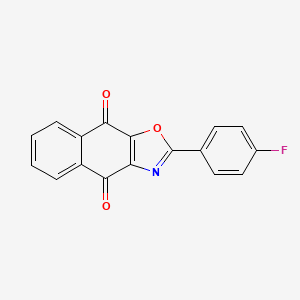

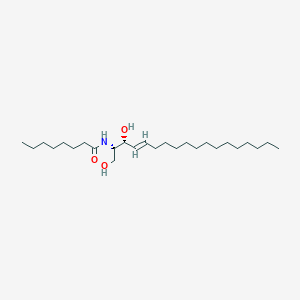
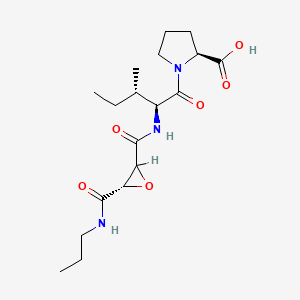
![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)
